4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol
Brand Name: Vulcanchem
CAS No.: 1261894-26-1
VCID: VC0060037
InChI: InChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19)
SMILES: CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Molecular Formula: C15H14FNO2
Molecular Weight: 259.28

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

CAS No.: 1261894-26-1

Cat. No.: VC0060037

Molecular Formula: C15H14FNO2

Molecular Weight: 259.28

* For research use only. Not for human or veterinary use.

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol - 1261894-26-1

Specification

CAS No. 1261894-26-1
Molecular Formula C15H14FNO2
Molecular Weight 259.28
IUPAC Name N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide
Standard InChI InChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19)
Standard InChI Key FRLPAXQMPDSKSB-UHFFFAOYSA-N
SMILES CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F

Introduction

Chemical Structure and Properties

Molecular Identification

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, also known by its IUPAC name N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide, possesses a biphenyl scaffold with distinct functional groups that contribute to its chemical behavior and potential biological activity. The compound features a hydroxyl group on one phenyl ring and an ethylcarbamoyl group adjacent to a fluorine atom on the other phenyl ring.

Physical and Chemical Properties

The compound exhibits the following fundamental properties:

PropertyValue
CAS Number1261894-26-1
Molecular FormulaC15H14FNO2
Molecular Weight259.28 g/mol
IUPAC NameN-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide
InChIInChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19)
InChI KeyFRLPAXQMPDSKSB-UHFFFAOYSA-N
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F

The compound's chemical behavior is influenced by several structural features:

  • The phenolic hydroxyl group (-OH) provides hydrogen bond donor capabilities

  • The ethylcarbamoyl group (-CONHCH2CH3) can participate in hydrogen bonding as both donor and acceptor

  • The fluorine substituent enhances metabolic stability and lipophilicity

  • The biphenyl core offers conformational rigidity and potential for π-π stacking interactions

Synthesis Methods

Suzuki-Miyaura Coupling Approach

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can be accomplished using palladium-catalyzed Suzuki-Miyaura coupling reactions. This approach typically involves the coupling of a 4-hydroxyphenylboronic acid with an appropriately substituted fluorobenzamide derivative. The general synthetic pathway may include:

  • Preparation of 4-bromo-3-fluoro-N-ethylbenzamide from 4-bromo-3-fluorobenzoic acid

  • Suzuki coupling with 4-hydroxyphenylboronic acid using a palladium catalyst

  • Purification by column chromatography or recrystallization

This method is supported by similar synthetic approaches found in the literature where 4-hydroxyphenylboronic acid was coupled with halogenated compounds using Pd(dppf)Cl2 as a catalyst and K3PO4 as a base .

Sequential Functionalization Approach

An alternative synthesis route could involve:

  • Starting with appropriately substituted biphenyl core

  • Sequential functionalization to introduce the fluorine atom

  • Introduction of the ethylcarbamoyl group via amide bond formation

  • Protection/deprotection strategies to ensure selective functionalization

The final step typically involves the reaction of an activated carboxylic acid (acid chloride or using coupling reagents like EDC/HOBt) with ethylamine to form the amide bond .

Chemical Reactivity

Reactivity of the Phenol Moiety

The phenolic hydroxyl group in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can undergo several reactions:

  • Esterification with acid chlorides or anhydrides to form esters

  • Etherification under Williamson conditions to form ethers

  • Oxidation to form quinone derivatives

  • Deprotonation under basic conditions to form phenolate salts

  • Hydrogen bonding interactions with suitable partners

Reactivity of the Benzamide Group

The ethylcarbamoyl functionality presents opportunities for various transformations:

  • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid

  • Reduction with strong reducing agents (e.g., LiAlH4) to form amines

  • Nucleophilic substitution reactions at the carbonyl carbon

  • Formation of intramolecular hydrogen bonds with adjacent functional groups

Fluorine-Mediated Reactions

The fluorine atom at the ortho position to the carbamoyl group can participate in:

  • Nucleophilic aromatic substitution reactions under forcing conditions

  • Directing effects in further functionalization of the aromatic ring

  • Formation of intramolecular hydrogen bonds with the NH of the amide group

Biological Activities and Applications

Structure-Activity Relationships

The structural features of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol suggest potential biological activities based on structure-activity relationship studies of similar compounds:

  • The 4-fluorophenyl group has been shown to be crucial for anti-proliferative activity in PAK4-expressed cancer cells, suggesting that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol might exhibit similar properties .

  • Benzamide derivatives with ortho fluorine substituents can form intramolecular hydrogen bonds that influence molecular conformation and biological activity profiles .

  • The presence of a hydroxyl group provides a potential site for conjugation or hydrogen bonding interactions with biological targets.

Potential ActivityStructural BasisRelated Research
Enzyme InhibitionFluorophenyl and amide functionalitiesInhibitors of PAK4 kinase contain similar structural motifs
Protein-Protein Interaction ModulationRigid biphenyl scaffoldBenzamide compounds have been explored as cereblon binders
Anti-cancer ActivityFluorophenyl group4-fluorophenyl substitution correlates with anti-proliferative activity
Immunomodulatory EffectsBenzamide scaffoldSimilar compounds have been investigated in targeted protein degradation

Material Science Applications

The compound's structure also suggests potential applications in material science:

  • As a building block for the synthesis of more complex molecules with specific properties

  • In the development of fluorinated organic materials with enhanced thermal stability

  • As precursors for polymeric materials with specific characteristics

  • As components in liquid crystal technologies due to the rigid biphenyl core

Comparative Analysis with Structurally Related Compounds

Comparison with Fluorinated Benzamides

CompoundStructural DifferencesExpected Property Differences
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenolReference compound-
3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenolContains cyano and ethoxycarbonyl groups instead of ethylcarbamoylAltered electronic properties, stronger electron-withdrawing effects, different hydrogen bonding patterns
N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamideContains formyl group instead of hydroxylEnhanced electrophilicity, different hydrogen bonding profile, increased susceptibility to nucleophilic attack
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenolAdditional nitro group at ortho position to hydroxylIncreased acidity of phenol, altered electronic distribution, potential for different biological interactions

Structure-Property Relationships

The comparative analysis reveals important structure-property relationships:

  • The position and nature of substituents on the biphenyl scaffold significantly influence the compound's electronic properties.

  • The presence of the hydroxyl group in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol enhances its hydrogen bonding capabilities compared to derivatives with other functional groups.

  • The ethylcarbamoyl group provides different electronic effects compared to ethoxycarbonyl or formyl groups, potentially affecting biological activity profiles.

  • The ortho fluorine substituent can form intramolecular hydrogen bonds with the NH of the amide group, influencing the compound's conformation and reactivity .

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is limited in the literature, predicted spectral features based on structural analysis include:

NMR Spectroscopy:

  • ¹H NMR would show characteristic signals for the ethyl group (triplet for CH₃ and quartet for CH₂), aromatic protons, and the exchangeable protons of the hydroxyl and amide groups

  • ¹⁹F NMR would display a characteristic signal for the fluorine substituent

  • Potential coupling between fluorine and adjacent protons would provide information about the compound's structure

IR Spectroscopy:

  • Expected absorption bands for N-H stretching (~3300-3500 cm⁻¹)

  • O-H stretching from the phenol group (~3200-3600 cm⁻¹)

  • C=O stretching from the amide group (~1630-1680 cm⁻¹)

  • C-F stretching (~1000-1400 cm⁻¹)

Crystallographic Properties

Based on crystallographic studies of related compounds, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol might exhibit specific patterns in crystal packing influenced by:

  • Hydrogen bonding networks involving the phenol and amide groups

  • π-π stacking interactions between the aromatic rings

  • Potential intramolecular hydrogen bonding between the fluorine atom and the amide NH group

Similar fluorinated benzamide compounds have shown intramolecular hydrogen bonding interactions with bond lengths around 1.8-2.0 Å and bond angles of approximately 145° .

Future Research Directions

Synthetic Modifications

Future research could focus on structural modifications to explore structure-activity relationships:

  • Varying the substituents on the phenol ring to investigate electronic effects

  • Modifying the ethyl group of the carbamoyl functionality to alter lipophilicity

  • Introducing additional functional groups to enhance specific properties

  • Development of prodrug approaches utilizing the phenolic hydroxyl group

Biological Evaluation

Comprehensive biological screening of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol could include:

  • Enzyme inhibition assays, particularly focusing on kinases like PAK4 based on structural similarity to known inhibitors

  • Cell-based assays to evaluate anti-proliferative activity against various cancer cell lines

  • Investigation of protein-binding properties, especially with targets known to interact with benzamide derivatives

  • Studies on metabolic stability and pharmacokinetic profiles

Material Science Applications

Exploration of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in material science could include:

  • Development of polymer conjugates utilizing the phenolic hydroxyl group

  • Creation of self-assembling systems based on hydrogen bonding capabilities

  • Investigation of liquid crystal properties due to the rigid biphenyl structure

  • Exploration of fluorinated materials with enhanced thermal and chemical stability

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